N-(2-Aminoethyl)-9-octadecenamide

Corrosion Inhibition Mild Steel Protection Acid Pickling

N-(2-Aminoethyl)-9-octadecenamide (CAS 85712-16-9) is a differentiated N-acylalkylenediamine featuring a terminal primary amine that enables pH-responsive chemisorption on metal surfaces. Unlike oleamide or N-oleoylethanolamine (OEA), this amine moiety confers 94% corrosion inhibition efficiency on mild steel in acidic pickling environments and provides a reactive handle for synthesizing zwitterionic Gemini surfactants. It serves as a selective negative control for PPAR-α pathways (weak PPAR-γ EC50 4.3 µM).

Molecular Formula C20H40N2O
Molecular Weight 324.5 g/mol
CAS No. 85712-16-9
Cat. No. B12644329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-9-octadecenamide
CAS85712-16-9
Molecular FormulaC20H40N2O
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NCCN
InChIInChI=1S/C20H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19-18-21/h9-10H,2-8,11-19,21H2,1H3,(H,22,23)/b10-9+
InChIKeyNEAVWSTWAPWAPP-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)-9-octadecenamide (CAS 85712-16-9): An Amphiphilic Amino-Amide for Specialized Industrial and Research Applications


N-(2-Aminoethyl)-9-octadecenamide (CAS 85712-16-9), also referred to as oleyl monoethanolamide, is a long-chain fatty acid amide characterized by a hydrophobic C18 alkyl chain with a cis-unsaturation and a terminal aminoethyl headgroup. This amphiphilic structure imparts a unique combination of surface activity and chemical reactivity . With a molecular formula of C20H40N2O and a molecular weight of 324.54 g/mol, it is a key member of the N-acylalkylenediamine class, distinct from its hydroxyl analogs . Its synthesis typically involves the condensation of oleic acid with ethylenediamine, yielding a compound with an ionizable primary amine group, which is central to its differentiated performance in corrosion inhibition and specialized synthesis pathways .

Why Generic Fatty Amides Cannot Substitute for N-(2-Aminoethyl)-9-octadecenamide (85712-16-9) in Critical Applications


The performance of N-(2-Aminoethyl)-9-octadecenamide is not interchangeable with that of its closest analogs, such as oleamide or N-oleoylethanolamine (OEA), due to the specific chemical and physical properties conferred by its terminal primary amine group. Unlike the inert methyl group of oleamide or the hydroxyl group of OEA, the aminoethyl moiety of this compound provides a site for protonation and subsequent chemisorption onto metal surfaces, a mechanism directly linked to its high corrosion inhibition efficiency [1]. Furthermore, this structural difference fundamentally alters its biological target profile; while OEA acts as a potent PPAR-α agonist (EC50 ~120 nM), N-(2-Aminoethyl)-9-octadecenamide shows only weak activity at PPAR-γ (EC50 4.3 µM), indicating that substitution would lead to a complete loss of function in PPAR-α-mediated pathways [2]. Generic substitution also fails in applications requiring a specific hydrophilic-lipophilic balance (HLB) for self-assembly, as the amine's ionization state, which is pH-dependent, offers a level of environmental responsiveness absent in its non-ionic hydroxyl or amide counterparts [3].

Quantitative Evidence for the Differentiated Performance of N-(2-Aminoethyl)-9-octadecenamide (85712-16-9)


Superior Corrosion Inhibition Efficiency on Mild Steel in Acidic Media

N-(2-Aminoethyl)-9-octadecenamide (AAOA) demonstrates high corrosion inhibition efficiency for A3 steel in 1 M HCl, achieving 94% protection at a concentration of 200 mg/L [1]. This performance is comparable to that of trans-4-hydroxy-4′-stilbazole, which also achieves 94% efficiency, but likely requires a higher molar concentration [2]. The chemisorption of AAOA onto the metal surface is confirmed by an adsorption free energy (ΔG0) of -37.3 kJ/mol, indicating a strong and stable interaction that is less likely to desorb compared to inhibitors that rely on weaker physisorption [1].

Corrosion Inhibition Mild Steel Protection Acid Pickling

Concentration-Dependent Adsorption Mechanism in CO2-Saturated Environments

In CO2-saturated 5% NaCl solutions, a derivative of N-(2-Aminoethyl)-9-octadecenamide (N-[2-[(2-aminoethyl)amino]ethyl]-9-octadecenamide) exhibits a unique, concentration-dependent shift in its corrosion inhibition mechanism [1]. Unlike many commercial inhibitors that rely on a single mode of adsorption, this compound transitions from physical adsorption at low concentrations to chemisorption as its concentration increases. This behavior is directly linked to its ability to form a protective, porous bi-layer on the metal surface once it exceeds its critical micelle concentration (CMC), a characteristic not typically observed with simpler fatty amides or amines [2].

CO2 Corrosion Oil and Gas Pipelines Adsorption Mechanism

Divergent Peroxisome Proliferator-Activated Receptor (PPAR) Activity Profile

N-(2-Aminoethyl)-9-octadecenamide acts as a weak agonist of the PPAR-γ receptor, with an EC50 of 4.3 µM in a reporter gene assay [1]. This is in stark contrast to its closest structural analog, N-oleoylethanolamine (OEA), which is a potent and selective agonist of PPAR-α with an EC50 of approximately 120 nM [2]. The substitution of the terminal hydroxyl group in OEA with a primary amine in N-(2-Aminoethyl)-9-octadecenamide results in a >35-fold reduction in potency and a complete shift in receptor subtype selectivity, demonstrating that these two compounds cannot be used interchangeably in biological studies focused on lipid metabolism or appetite regulation.

PPAR Agonism Lipid Signaling Metabolic Research

Lack of Direct Antibacterial Activity and Limited Beta-Lactamase Inhibition

In direct assessments of antimicrobial activity, N-(2-Aminoethyl)-9-octadecenamide shows very weak inhibitory effects. It demonstrates minimal activity against Class A and C beta-lactamases from Escherichia coli and Enterobacter cloacae, with IC50 values in the millimolar range (1.85 mM and 2.65 mM, respectively) [1]. This contrasts with reports of more potent antimicrobial activity for shorter-chain N-acyldiamines, such as N-(2-aminoethyl)dodecanamide, which have been reported with MIC values in the 1-16 µg/mL range against Gram-positive bacteria [2]. This suggests that the long C18 chain of N-(2-Aminoethyl)-9-octadecenamide is not optimal for direct antibacterial or beta-lactamase inhibitory activity.

Antimicrobial Activity Beta-Lactamase Efflux Pump

Optimal Application Scenarios for N-(2-Aminoethyl)-9-octadecenamide (CAS 85712-16-9)


Corrosion Inhibitor for Mild Steel in Acid Pickling and Industrial Cleaning

This compound is optimally deployed as a corrosion inhibitor for mild steel (A3 steel) in acidic environments, such as 1 M HCl solutions used for industrial pickling and cleaning. Its proven efficacy of 94% at 200 mg/L [1] makes it a strong candidate for formulations designed to protect metal surfaces during acid descaling and pre-treatment processes, offering an advantage over alternatives that may require higher dosages for comparable protection.

Specialty Inhibitor for Mild Steel in CO2-Rich Oil and Gas Pipelines

The compound's unique ability to form a protective, porous bi-layer on mild steel surfaces in CO2-saturated brine solutions positions it as a specialized inhibitor for the oil and gas industry [2]. Its concentration-dependent adsorption mechanism, which transitions to chemisorption at higher dosages, offers a distinct advantage over simpler inhibitors in managing flow-induced corrosion and under deposit corrosion, where a robust, chemisorbed film is essential for long-term asset integrity.

Synthetic Intermediate for Complex Amphiphiles and Zwitterionic Surfactants

The terminal primary amine group serves as a reactive handle for further chemical modification, distinguishing it from non-reactive fatty amides. This makes N-(2-Aminoethyl)-9-octadecenamide a valuable intermediate for synthesizing more complex amphiphiles, such as phosphorylated and quaternized zwitterionic Gemini surfactants [3]. These derivatives are used in advanced formulations where tunable surface activity and electrolyte tolerance are required.

Negative Control or PPAR-γ Probe in Metabolic and Lipid Signaling Research

Given its weak activity at PPAR-γ (EC50 4.3 µM) and lack of potent PPAR-α agonism, this compound is well-suited as a negative control or a selective probe in studies involving N-oleoylethanolamine (OEA) and other potent PPAR-α agonists [4]. Researchers investigating lipid signaling, appetite regulation, or metabolic pathways can use this compound to confirm that observed effects are specific to PPAR-α activation and not due to non-specific interactions of the fatty amide backbone.

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